Thermodynamic Stability Relative to Conjugated Isomer 3-Penten-2-one
While 4-penten-2-one can isomerize to 3-penten-2-one under acidic conditions, computational and experimental studies on analogous phenyl-substituted systems show that the conjugated 3-penten-2-one isomer is thermodynamically more stable, with the 4-penten-2-one isomer being the higher-energy state [1]. This property is critical for applications where the terminal alkene needs to be preserved or where controlled isomerization is required.
| Evidence Dimension | Thermodynamic free energy difference (ΔG) |
|---|---|
| Target Compound Data | For (E)-5-phenyl-4-penten-2-one, the system equilibrates to a mixture where the 3-penten-2-one isomer (E-1) predominates. The 4-penten-2-one isomer (E-2) is present in moderate excess over the Z isomer but is less stable than the conjugated form. |
| Comparator Or Baseline | (E)-5-phenyl-3-penten-2-one (E-1) vs. (E)-5-phenyl-4-penten-2-one (E-2) |
| Quantified Difference | DFT-calculated free energy difference (Δr) of -0.7 kcal/mol, favoring the conjugated 3-penten-2-one isomer. |
| Conditions | Iodine-catalyzed isomerization experiments and density functional theory (DFT) calculations. |
Why This Matters
This inherent thermodynamic driving force means 4-penten-2-one must be stored and handled appropriately to prevent unintended isomerization, a factor not relevant for the more stable 3-penten-2-one analog.
- [1] Wang, Z.; Wee, A. G.; Hepperle, S. S.; Treble, R. G.; East, A. L. Competing Isomerizations: A Combined Experimental/Theoretical Study of Phenylpentenone Isomerism. J. Phys. Chem. A 2006, 110 (18), 5985–5989. View Source
